Product packaging for UNC2025 hydrochloride(Cat. No.:)

UNC2025 hydrochloride

Cat. No.: B1191717
M. Wt: 513.12
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Receptor Tyrosine Kinase Families

RTKs are integral components of the cellular communication network, acting as signal transducers. frontiersin.org They all share a common architecture: an extracellular domain that binds to specific ligands (like growth factors and hormones), a single transmembrane helix, and an intracellular region that houses the tyrosine kinase catalytic domain. guidetopharmacology.orgcusabio.com Ligand binding triggers the dimerization of these receptors, leading to the autophosphorylation of tyrosine residues in the intracellular domain. nih.gov This phosphorylation event creates docking sites for various signaling proteins, initiating a cascade of intracellular signals that ultimately dictate the cell's response. nih.gov

The diverse families of RTKs, each with distinct ligands and cellular functions, underscore their importance in maintaining normal physiological processes. guidetopharmacology.org

Table 1: Examples of Receptor Tyrosine Kinase Families

Family Examples
Type I RTKs ErbB (epidermal growth factor) receptor family
Type II RTKs Insulin receptor family
Type III RTKs PDGFR, CSFR, Kit, FLT3 receptor family
Type IV RTKs VEGF (vascular endothelial growth factor) receptor family
Type V RTKs FGF (fibroblast growth factor) receptor family

This table provides a selection of RTK families to illustrate their diversity. guidetopharmacology.org

The TAM Receptor Family: TYRO3, AXL, and MERTK

The TAM receptors, comprising TYRO3, AXL, and MERTK, constitute a unique family of RTKs. nih.govoup.com These receptors and their ligands, Gas6 and Protein S, are crucial for maintaining tissue and immune homeostasis. nih.govnih.gov The name "TAM" is an acronym derived from the first letter of each receptor. oup.com Axl was the first to be discovered, followed by MerTK, and finally Tyro3. nih.govspringermedizin.de

Structurally, TAM receptors feature an extracellular domain with two immunoglobulin-like (Ig-like) domains and two fibronectin type III (FNIII) domains, a transmembrane helix, and an intracellular tyrosine kinase domain. oup.comspringermedizin.de Their ligands, Gas6 and Protein S, exhibit differential binding affinities for the three receptors. Gas6 can bind to all three, with the strongest affinity for Axl, while Protein S binds to TYRO3 and MERTK but not Axl. oup.com

Aberrant MERTK and FLT3 Signaling in Disease Pathogenesis

Dysregulation of both MERTK and FMS-like tyrosine kinase 3 (FLT3) signaling pathways has been implicated in the development and progression of various diseases, most notably cancer.

MERTK: Aberrant expression and activation of MERTK are found in a wide array of human cancers, including hematological malignancies like acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), as well as solid tumors such as non-small cell lung cancer (NSCLC), glioblastoma, and breast cancer. mdpi.comnih.govnih.gov This aberrant signaling promotes cancer cell survival, proliferation, and resistance to apoptosis (programmed cell death). nih.govnih.gov For instance, in AML cells, targeting MERTK has been shown to increase myeloblast apoptosis and decrease colony formation. mdpi.com

FLT3: FLT3 is a member of the class III receptor tyrosine kinase family and plays a significant role in the normal development of hematopoietic stem and progenitor cells. haematologica.org However, mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients. haematologica.orgnih.gov These mutations, primarily internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to the constitutive, ligand-independent activation of the receptor. nih.govmdpi.com This results in uncontrolled cell proliferation and survival, contributing to the aggressive nature of FLT3-mutated AML. nih.govxiahepublishing.com

Rationale for Kinase Inhibition in Therapeutic Development

The central role of kinases in cellular signaling pathways, and their frequent dysregulation in diseases like cancer, makes them attractive targets for therapeutic intervention. news-medical.netnih.gov Kinase inhibitors are designed to block the activity of specific kinases, thereby interrupting the abnormal signaling cascades that drive disease progression. clevelandclinic.org These inhibitors can be categorized into small molecules, which typically act on the intracellular kinase domain, and monoclonal antibodies that target the extracellular domain of the receptor. cusabio.com

The success of kinase inhibitors in cancer therapy has highlighted the potential of this approach. news-medical.netclevelandclinic.org By targeting the specific molecular abnormalities driving a particular cancer, these therapies can offer a more precise and potentially less toxic alternative to conventional chemotherapy. clevelandclinic.org The development of potent and selective kinase inhibitors continues to be a major focus of drug discovery efforts. nih.gov

UNC2025 hydrochloride: A Dual MERTK/FLT3 Inhibitor

This compound is a potent and orally bioavailable small molecule inhibitor that dually targets MERTK and FLT3. medchemexpress.comselleckchem.com It functions as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase's active site, thereby preventing the phosphorylation events that activate downstream signaling. medchemexpress.commedchemexpress.comevitachem.com

Biochemical assays have demonstrated the high potency of this compound, with IC50 values of 0.74 nM for MERTK and 0.8 nM for FLT3. medchemexpress.comabmole.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This compound also exhibits significant selectivity for MERTK over other TAM family members, being over 45-fold more selective for MERTK compared to Axl. medchemexpress.combioscience.co.uk

Table 2: Inhibitory Activity of UNC2025

Kinase IC50 (nM)
MERTK 0.74
FLT3 0.8

This table shows the half-maximal inhibitory concentration (IC50) of UNC2025 against key kinases. medchemexpress.com

Research has shown that UNC2025 effectively inhibits the phosphorylation of MERTK and FLT3 in various cancer cell lines. medchemexpress.com In B-ALL cells, it potently inhibits Mer phosphorylation with an IC50 of 2.7 nM. selleckchem.comclinisciences.com In FLT3-ITD positive AML cells, it leads to a decrease in Flt3 phosphorylation with an IC50 of 14 nM. medchemexpress.com Furthermore, treatment with UNC2025 has been shown to decrease the phosphorylation of downstream signaling proteins such as AKT, STAT6, and ERK1/2, which are involved in cell survival and proliferation. medchemexpress.commedchemexpress.com These findings have been observed in both cell lines and primary patient samples, highlighting the potential of UNC2025 in treating leukemias that are dependent on MERTK and FLT3 signaling. nih.gov

Properties

Molecular Formula

C28H41ClN6O

Molecular Weight

513.12

Origin of Product

United States

Discovery and Preclinical Development of Unc2025 Hydrochloride

Conceptual Basis for Novel Kinase Inhibitor Design

The rationale for developing a dual MER/FLT3 inhibitor lies in the significant roles these kinases play in cancer. MER receptor tyrosine kinase (RTK) is part of the TYRO3, AXL, and MER (TAM) family and is implicated in the progression of various cancers by promoting cell survival and chemoresistance. acs.org Similarly, activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (ITD), are common drivers in AML. acs.orgnih.gov

Early research identified a potent MER kinase inhibitor, UNC1062, but its poor pharmacokinetic properties, such as low solubility, hindered its clinical potential. researchgate.netnih.gov This led to a focused effort to design a new inhibitor with improved drug metabolism and pharmacokinetic (DMPK) characteristics while retaining potent activity against both MER and FLT3. acs.orgnih.gov The goal was to create a compound that could be effective in leukemias with or without FLT3 mutations, offering a broader therapeutic window. acs.org

Synthetic Methodologies for Pyrrolo[2,3-d]pyrimidine Derivatives

The chemical backbone of UNC2025 is a pyrrolo[2,3-d]pyrimidine scaffold. acs.orgnih.gov The synthesis of this class of compounds involves a multi-step process. A key starting material is 5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine. acs.org

One synthetic route involves the following key steps:

Mitsunobu Reaction: Introduction of a trans-4-hydroxycyclohexyl group at the N7 position of the pyrrole (B145914) ring. acs.orgnih.gov

SNAr Reaction: Replacement of the chloride at the C2 position with butylamine. acs.orgnih.gov

Suzuki-Miyaura Coupling: Introduction of the 4-((4-methylpiperazin-1-yl)methyl)phenyl group at the C5 position. acs.orgnih.gov

Deprotection: Removal of protecting groups to yield the final compound. acs.orgnih.gov

An alternative, more cost-effective synthetic route was also developed to support larger-scale preclinical studies. nih.gov This route, while longer, involves reactions that are more amenable to scaling up. nih.gov

Optimization Strategies Leading to UNC2025 Hydrochloride

The development of UNC2025 from its predecessor, UNC1062, was a result of strategic chemical modifications aimed at improving its DMPK properties. A significant change was the switch from a pyrazolopyrimidine scaffold in earlier compounds to the pyrrolo[2,3-d]pyrimidine scaffold in UNC2025. acs.orgnih.gov This modification led to a compound with a lower melting point, suggesting better solubility. acs.orgnih.gov

Further optimization involved modifying the side chains of the molecule. For instance, removing a sulfonamide group present in an intermediate analogue was hypothesized to increase solubility and improve pharmacokinetic properties. acs.orgnih.gov This led to the synthesis of UNC2025 (also referred to as compound 11 in some literature), which demonstrated excellent oral bioavailability (100% in mice), a longer half-life (3.8 hours), and low clearance. acs.orgnih.gov The hydrochloride salt form of UNC2025 was found to be highly soluble in normal saline. acs.orgnih.gov

The resulting compound, UNC2025, is a potent ATP-competitive inhibitor of MER and FLT3 with IC50 values of 0.74 nM and 0.8 nM, respectively. selleckchem.commedchemexpress.comabmole.com It exhibits significant selectivity for MER over other TAM family members, AXL and TYRO3. selleckchem.comnih.gov

Detailed Research Findings

UNC2025 has demonstrated potent inhibition of MER and FLT3 phosphorylation in various cancer cell lines. medchemexpress.com In MERTK-expressing leukemia cells, UNC2025 inhibited pro-survival signaling, induced apoptosis, and reduced proliferation and colony formation. nih.gov Specifically, in 697 B-ALL cells, it potently inhibited MER phosphorylation with an IC50 of 2.7 nM. selleckchem.comnih.gov In FLT3-ITD positive Molm-14 AML cells, UNC2025 decreased the phosphorylation of FLT3 with an IC50 of 14 nM. acs.orgclinisciences.comtargetmol.cn

The inhibitory effects of UNC2025 on downstream signaling pathways, including STAT6, AKT, and ERK1/2, have also been documented. nih.govnih.gov Preclinical studies using xenograft models of acute leukemia showed that UNC2025 delayed disease progression and prolonged survival. nih.gov

Below are interactive data tables summarizing the key in vitro and cellular activities of UNC2025.

Table 1: In Vitro Kinase Inhibitory Activity of UNC2025

Kinase IC50 (nM) Reference
MER 0.46 - 0.74 medchemexpress.com, selleckchem.com
FLT3 0.35 - 0.8 medchemexpress.com, selleckchem.com
AXL 1.65 - 14 selleckchem.com, selleckchem.com
TYRO3 5.83 - 17 selleckchem.com, selleckchem.com
TRKA 1.67 selleckchem.com
TRKC 4.38 selleckchem.com
KIT 8.18 medchemexpress.com

Table 2: Cellular Activity of UNC2025

Cell Line Assay IC50 (nM) Reference
697 B-ALL MER Phosphorylation Inhibition 2.7 selleckchem.com, nih.gov

Molecular and Cellular Mechanisms of Action of Unc2025 Hydrochloride

ATP-Competitive Inhibition of MERTK and FLT3 Kinase Activity

UNC2025 acts as a potent, ATP-competitive inhibitor of MER tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3). medchemexpress.commedchemexpress.comevitachem.com This mechanism involves the compound binding to the ATP-binding site of these kinases, which prevents the phosphorylation and subsequent activation of the kinases. evitachem.com This targeted inhibition is highly potent, with low nanomolar concentrations being effective in enzymatic and cell-based assays. ashpublications.org

The compound demonstrates significant selectivity for MERTK and FLT3 over other related kinases, such as Axl and Tyro3. medchemexpress.comcaymanchem.comselleckchem.com For instance, UNC2025 exhibits over 45-fold greater selectivity for MERTK compared to Axl. medchemexpress.commedchemexpress.com This selectivity is a key characteristic of its molecular action. In cell-based assays, UNC2025 has been shown to inhibit MERTK phosphorylation with an IC₅₀ of 2.7 nM in 697 B-ALL cells and Flt3 phosphorylation with an IC₅₀ of 14 nM in Molm-14 acute myeloid leukemia cells. medchemexpress.comashpublications.orgacs.orgnih.gov

KinaseInhibition Value (IC₅₀)Inhibition Value (Ki)Reference
MERTK0.74 nM0.16 nM medchemexpress.comashpublications.org
FLT30.80 nM0.59 nM medchemexpress.comashpublications.org
Axl14 nM / 122 nM13.3 nM medchemexpress.comcaymanchem.com
Tyro317 nM- caymanchem.com

IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme in vitro. Ki (inhibition constant) is another measure of inhibitor potency.

Downstream Signaling Pathway Disruption: PI3K/AKT, STAT6, and ERK1/2 Modulation

The inhibition of MERTK and FLT3 by UNC2025 leads to the disruption of multiple downstream pro-survival signaling pathways. ashpublications.orgnih.gov In leukemia and melanoma cell lines, treatment with UNC2025 results in a dose-dependent decrease in the phosphorylation of key signaling proteins. nih.govaacrjournals.org Specifically, the compound has been shown to inhibit the phosphorylation of STAT6, AKT, and ERK1/2, which are crucial components of pathways that promote tumor cell proliferation and survival. nih.govaacrjournals.orgaacrjournals.org

In MERTK-expressing leukemia cells, inhibition of MERTK phosphorylation directly correlated with decreased phosphorylation of STAT6, AKT, and ERK1/2. medchemexpress.comnih.gov Similarly, in melanoma cells, UNC2025 treatment decreased both basal and ligand (GAS6)-dependent phosphorylation of STAT6 and AKT. aacrjournals.org While the effect on ERK phosphorylation can be context-dependent and sometimes less pronounced in cells with certain mutations (like BRAF-activated G361 melanoma cells), the modulation of these pathways is a central part of UNC2025's mechanism. aacrjournals.org The compound has also been noted to inhibit downstream activation of SRC in platelets. nih.gov

Induction of Cellular Apoptosis and Programmed Cell Death Pathways

A significant consequence of the signaling pathway disruption by UNC2025 is the induction of apoptosis, or programmed cell death, in cancer cells. ashpublications.orgnih.govaacrjournals.org This effect has been observed across various cancer cell lines, including those from acute leukemia, non-small cell lung cancer (NSCLC), and glioblastoma multiforme (GBM). nih.govmdpi.complos.org

In leukemia cell lines, treatment with 100-200 nM of UNC2025 led to apoptosis in 40-90% of cells. ashpublications.org In glioblastoma cell lines, extended exposure to UNC2025 resulted in 60-80% of cells undergoing apoptosis. plos.org This induction of cell death is a direct result of the inhibition of pro-survival signals that are normally maintained by MERTK activity. ashpublications.orgnih.gov For example, a study on NSCLC cell lines with EGFR T790M mutations, which confer resistance to other kinase inhibitors, showed that UNC2025 could effectively induce apoptosis. mdpi.com Furthermore, UNC2025 treatment has been linked to decreased expression of the anti-apoptotic protein survivin. aacrjournals.org

Cell Line TypeApoptosis InductionUNC2025 ConcentrationReference
Leukemia Cell Lines40-90% of cells100-200 nM ashpublications.org
Glioblastoma Cell Lines60-80% of cells50-200 nM (extended exposure) plos.org
Acute Leukemia Cell Lines25-90% of cells200-300 nM (48-hour treatment) aacrjournals.org

Regulation of Cell Cycle Progression and Inhibition of Proliferation

In some cell lines, such as Jurkat T-ALL and NOMO-1 AML cells, treatment with UNC2025 has also been observed to induce polyploidy, a state of having more than two sets of chromosomes, which is indicative of disrupted cell division. nih.govaacrjournals.org This cell cycle arrest at the G2/M checkpoint, combined with reduced entry into the synthesis phase, effectively halts the proliferative capacity of the cancer cells. nih.govplos.orgnih.gov

Cell Cycle PhaseEffect of UNC2025 TreatmentCell Line TypeReference
G0/G1 PhaseSignificant decreaseAcute Leukemia nih.gov
S PhaseDecrease (2-28% of cycling cells vs. 21-45% in control)Acute Leukemia nih.gov
G2/M PhaseAccumulation (15-94% of cycling cells vs. 12-24% in control)Acute Leukemia, Glioblastoma nih.govplos.org

Impact on Cell Colony Formation Potential

A key measure of a compound's anti-cancer activity is its ability to inhibit the colony-forming potential of tumor cells, which reflects their capacity for self-renewal and sustained proliferation. UNC2025 has been shown to potently inhibit colony formation in a variety of cancer cell lines in a dose-dependent manner. nih.govaacrjournals.orgplos.org

In studies involving acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines, UNC2025 caused a greater than 50% reduction in colony formation at a concentration of 200 nM in several lines, with almost complete abrogation of colony growth at 300 nM. nih.govaacrjournals.org Similar effects were observed in glioblastoma cell lines, where a 100 nM dose of UNC2025 reduced colony numbers by 60-90%. plos.org This inhibition of colony formation has also been documented in non-small cell lung cancer (NSCLC) and in primary patient leukemia samples. acs.orgnih.govnih.gov

Cell Line TypeUNC2025 ConcentrationReduction in Colony FormationReference
Acute Leukemia (3 of 5 lines)200 nM>50% nih.govaacrjournals.org
Acute Leukemia (4 of 5 lines)300 nMNear complete abrogation nih.govaacrjournals.org
Glioblastoma Multiforme100 nM60-90% plos.org
MERTK-expressing AML Patient Sample300 nM>90% nih.govaacrjournals.org

Specific Molecular Signatures of UNC2025 Hydrochloride Activity

The activity of this compound is defined by several specific molecular signatures. The primary signature is its potent and dual inhibition of MERTK and FLT3 phosphorylation. ashpublications.org This is complemented by its high selectivity for these kinases over other members of the TAM family, particularly Axl. medchemexpress.comnih.gov

The direct downstream molecular consequence is the reduced phosphorylation of key signaling nodes, including AKT, STAT6, and to a variable extent, ERK1/2. nih.govaacrjournals.org Another signature is the reduction in the expression of the anti-apoptotic protein survivin. aacrjournals.org The compound's ability to induce apoptosis and cause cell cycle arrest at the G2/M phase are hallmark cellular responses. ashpublications.orgnih.govplos.org Notably, the anti-leukemic effects of UNC2025 are observed in cells without FLT3 activating mutations, indicating that its activity in these contexts is a consequence of MERTK inhibition. ashpublications.orgnih.govaacrjournals.org The compound's effectiveness in MERTK-expressing patient samples, contrasted with its lack of effect in MERTK-negative samples, further solidifies MERTK inhibition as a key molecular signature of its action. ashpublications.org

Target Selectivity and Kinase Interaction Profiling of Unc2025 Hydrochloride

Kinome-Wide Selectivity Assessment

To determine its specificity, UNC2025's inhibitory activity has been assessed across a broad panel of kinases. In a comprehensive in vitro kinome profiling study against more than 300 kinases, UNC2025 demonstrated a focused activity profile. nih.govacs.orgnih.gov The compound shows potent, subnanomolar inhibitory activity against its primary targets, MERTK and FLT3. nih.govselleckchem.com Reported IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, are consistently low for these two kinases, with figures around 0.74 nM for MERTK and 0.8 nM for FLT3. medchemexpress.commedchemexpress.comselleckchem.com

A key aspect of its selectivity assessment involved testing at a concentration significantly higher than its primary target IC50 values. At a concentration of 100 nM, which is more than 100-fold above the IC50 for MERTK, UNC2025 inhibited 66 out of 305 kinases by more than 50%. nih.govnih.govchemicalprobes.org This approach helps to identify potential off-target interactions that might occur at higher concentrations.

Comparative Inhibition of AXL and TYRO3

MERTK is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. nih.govacs.org Therefore, the selectivity of UNC2025 against the other family members, AXL and TYRO3, is a crucial aspect of its characterization. Research findings indicate that UNC2025 possesses significant selectivity for MERTK over both AXL and TYRO3. nih.govselleckchem.com

In cell-free enzymatic assays, much higher concentrations of UNC2025 are required to inhibit AXL and TYRO3 compared to MERTK. nih.govacs.org This selectivity translates to cell-based assays, where the difference in potency is even more pronounced, with a 40- to 100-fold selectivity for MERTK over AXL and TYRO3, respectively, in phosphoprotein assays. nih.govacs.org Different studies have reported varying IC50 values, which may reflect different assay conditions. For instance, one study reported IC50 values of 122 nM for AXL and 301 nM for TYRO3, highlighting a greater than 45-fold selectivity for MERTK relative to AXL. medchemexpress.commedchemexpress.comnih.govacs.org Another report cited IC50 values of 1.65 nM for AXL and 5.83 nM for TYRO3. medchemexpress.comselleckchem.com

The table below summarizes the comparative inhibitory activities of UNC2025 against TAM family kinases and FLT3 from various reports.

KinaseIC50 (nM) - Report 1 selleckchem.comIC50 (nM) - Report 2 medchemexpress.comnih.govIC50 (nM) - Report 3 medchemexpress.comselleckchem.comKi (nM) nih.govnih.gov
MERTK 0.740.740.460.16
FLT3 0.80.80.350.59
AXL 141221.6513.3
TYRO3 173015.834.67

Off-Target Kinase Interactions and Specificity Analysis

While UNC2025 is highly selective for MERTK and FLT3, kinome-wide screening has identified other potential off-target interactions. As mentioned, at a concentration of 100 nM, 66 kinases were inhibited by over 50%. nih.govnih.gov IC50 values were subsequently determined for these kinases to better understand the specificity profile.

Among the more potently inhibited off-targets are other tyrosine kinases such as TRKA, TRKC, and Kit. medchemexpress.comselleckchem.com The compound also interacts with other kinases like QIK, SLK, and NuaK1. medchemexpress.comselleckchem.com However, the degree of inhibition for these off-targets is generally less than for MERTK and FLT3. For example, the IC50 for Met, a kinase closely related to the TAM family based on protein sequence, was over 700-fold higher than that for MERTK, further underscoring the compound's selectivity. nih.govacs.org

The table below lists some of the identified off-target kinases and their respective IC50 values.

Off-Target KinaseIC50 (nM) medchemexpress.comselleckchem.com
TRKA 1.67
TRKC 4.38
QIK 5.75
SLK 6.14
NuaK1 7.97
Kit (c-Kit) 8.18
Met (c-Met) 364

This detailed kinase interaction profiling provides a comprehensive understanding of the selectivity of UNC2025 hydrochloride, defining both its primary targets and its broader interactions across the kinome.

Structure Activity Relationships Sar and Analogue Development for Unc2025 Hydrochloride

Rational Design Principles for MERTK/FLT3 Inhibition

The design of UNC2025 was a strategic effort aimed at developing a dual-target inhibitor with a specific kinase profile and favorable drug-like properties. The starting point for this endeavor was an earlier potent MERTK inhibitor, UNC1062. nih.govrti.orgnih.govacs.org However, UNC1062 was hampered by poor pharmacokinetic (PK) properties, which prevented its further assessment in in vivo models. nih.govrti.orgnih.gov The primary goal was to overcome these drug metabolism and pharmacokinetic (DMPK) limitations, as unfavorable PK characteristics are a leading cause of failure for clinical candidates. nih.govacs.org

The rational design was also guided by the therapeutic potential of concurrently inhibiting both MERTK and fms-like tyrosine kinase 3 (FLT3). nih.gov Both kinases are important targets in various forms of leukemia; MERTK is aberrantly expressed in acute lymphoblastic leukemia (ALL) and many non-FLT3 mutant acute myeloid leukemia (AML) cases, while FLT3 is a key oncogenic driver in a subset of AML. nih.govnih.gov Therefore, a dual inhibitor was envisioned to have broader applicability in treating leukemias. nih.gov The strategy involved the sequential and systematic modification of the UNC1062 chemical scaffold to enhance metabolic stability, solubility, and oral bioavailability, ultimately leading to the identification of UNC2025. nih.govnih.govrmit.edu.vn

Influence of Pyrrolo[2,3-d]pyrimidine Scaffold Modifications on Efficacy

A pivotal modification in the evolution from the initial lead compound was the alteration of the core heterocyclic scaffold. The lead compound, UNC1062, was built on a pyrazolopyrimidine core. nih.gov Based on X-ray crystallography of a related compound, UNC569, complexed with the MERTK protein, it was observed that a nitrogen atom on the pyrazole (B372694) ring made no specific interactions with the kinase. acs.org This insight prompted the investigation of a new core structure by replacing the pyrazole ring with a pyrrole (B145914), creating a pyrrolo[2,3-d]pyrimidine scaffold. acs.org

This modification led to the synthesis of a new analogue, designated as compound 2 . acs.org The switch to the pyrrolo[2,3-d]pyrimidine scaffold proved highly beneficial, as it resulted in compounds with improved solubility during formulation for DMPK studies. acs.org Importantly, this core modification maintained the high-potency inhibitory profile of the original series. acs.org Analogue 2 demonstrated potent, subnanomolar inhibitory activity against both MERTK and FLT3, validating the pyrrolo[2,3-d]pyrimidine as a viable and advantageous scaffold for this class of inhibitors. acs.org

Exploration of Substituent Effects on Kinase Binding and Selectivity

With a promising new scaffold in hand, research focused on optimizing the substituents to further enhance kinase selectivity and pharmacokinetic properties. The development strategy involved making simultaneous changes at different positions on the pyrrolopyrimidine core to rapidly explore the combined effects on DMPK properties. nih.gov

Key findings from these SAR studies include:

C3 Position: X-ray co-crystal structures indicated that substituents at the C3 position of the core were directed towards the solvent front, suggesting that various solubilizing groups could be introduced at this position without disrupting kinase binding. nih.gov

Phenyl Ring Substituents: The incorporation of a basic, solubilizing N-methyl piperazine (B1678402) group onto the phenyl ring in an analogue (compound 9 ) led to a threefold increase in oral bioavailability compared to its predecessor, although clearance remained high. nih.govacs.org

Cyclohexyl Group: SAR studies on a related analogue revealed that replacing a trans-4-hydroxycyclohexyl group with a simple cyclohexyl group led to a significant loss of activity, making the inhibitor up to 440-fold less potent against TAM family kinases. researchgate.net

Exocyclic Amine: Methylation of the exocyclic amine on the UNC2025 structure did not have a significant impact on its cellular activity in MERTK- or FLT3-dependent cell lines. researchgate.net

UNC2025 emerged from these studies as a highly potent and selective inhibitor. It exhibits sub-nanomolar IC₅₀ values for MERTK (0.74 nM) and FLT3 (0.8 nM). medchemexpress.commedchemexpress.com Its selectivity is notable, with over 45-fold greater potency for MERTK compared to the next most potently inhibited TAM family kinase, Axl (IC₅₀ = 122 nM). nih.govmedchemexpress.com In cell-based assays, this selectivity was even more pronounced, with 40- to 100-fold selectivity for MERTK over Axl and Tyro3, respectively. acs.org

Table 1: Kinase Inhibitory Activity of UNC2025 and Key Analogues
CompoundMERTK IC₅₀ (nM)FLT3 IC₅₀ (nM)AXL IC₅₀ (nM)TYRO3 IC₅₀ (nM)
UNC1062 (1)1.1---
Analogue 20.930.692937
UNC2025 (11)0.740.8122>1000
Table 2: Pharmacokinetic Properties of UNC2025 and Precursor Analogues in Mice
CompoundClearance (mL/min/kg)Half-life (h)Oral Bioavailability (%)
Analogue 21441.08
Analogue 91031.525
UNC2025 (11)9.23.8100

Development of Next-Generation UNC2025 Hydrochloride Analogues

The successful development of UNC2025 has paved the way for next-generation analogues with further refined properties. The extensive SAR knowledge gained from this program has been instrumental in these efforts.

One notable next-generation compound is MRX2843 , a dual MERTK/FLT3 inhibitor that emerged from the same line of research that produced UNC2025. researchgate.net MRX2843 maintains potent MERTK inhibition (IC₅₀ = 1.2 nM) and was developed to have improved penetration of the central nervous system. researchgate.net

Furthermore, the UNC2025 scaffold has been utilized as a template for creating novel chemical tools. For instance, photocaged TAM kinase inhibitors have been developed based on the UNC2025 structure, allowing for precise spatiotemporal control of kinase inhibition in research settings. researchgate.net The development of UNC2025 itself represents a significant generational improvement over its precursor UNC1062, transforming a tool compound with poor PK into a potent, selective, and orally bioavailable dual inhibitor. nih.govfigshare.com

Preclinical Efficacy Studies of Unc2025 Hydrochloride in Disease Models

In Vitro Investigations in Cancer Cell Lines and Patient-Derived Samples

The anti-tumor activity of UNC2025 has been rigorously tested in various cancer cell lines and primary patient samples, demonstrating its potential as a targeted therapeutic agent.

Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) Models

In MERTK-expressing Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) cell lines, UNC2025 has demonstrated potent activity. The compound effectively inhibits pro-survival signaling pathways, leading to the induction of apoptosis (programmed cell death) and a reduction in cancer cell proliferation and colony formation nih.govnih.gov. Studies on primary leukemia patient samples revealed that approximately 30% were sensitive to UNC2025, with the highest sensitivity observed in AML, T-cell ALL (T-ALL), and minimally differentiated (M0) AML subtypes nih.govnih.gov.

Mechanistically, UNC2025 mediates a potent and dose-dependent decrease in the phosphorylation and activation of MERTK in leukemia cell lines such as the 697 B-ALL and Kasumi-1 AML lines nih.govresearchgate.net. This inhibition of MERTK correlates with the decreased phosphorylation of downstream signaling molecules, including STAT6, AKT, and ERK1/2 nih.govmedchemexpress.com. In Flt3-ITD positive Molm-14 AML cells, UNC2025 decreased the phosphorylation of Flt3 medchemexpress.commedchemexpress.comnih.gov. Furthermore, in about half of the T-ALL patient samples tested, sensitivity to UNC2025's analogue, MRX-2843, was observed ex vivo mdpi.com.

UNC2025 In Vitro Activity in Leukemia Cell Lines

Cell LineCancer TypeAssayIC50 ValueReference
697B-ALLMer Phosphorylation Inhibition2.7 nM medchemexpress.commedchemexpress.comselleckchem.com
Molm-14AML (Flt3-ITD+)Flt3 Phosphorylation Inhibition14 nM medchemexpress.commedchemexpress.comselleckchem.com
Molm-14AMLColony Formation InhibitionSignificant Inhibition nih.gov

Glioblastoma Multiforme (GBM) Models

In models of Glioblastoma Multiforme (GBM), UNC2025 has been shown to induce polyploidy, a state of having more than two sets of chromosomes, which can lead to cell death and cellular senescence in human GBM cells usbio.net. When combined with standard chemotherapeutic agents for GBM, such as temozolomide (B1682018) (TMZ) or lomustine (B1675051) (CCNU), UNC2025 demonstrated additive effects in reducing colony formation of the A172 GBM cell line researchgate.net.

Non-Small Cell Lung Cancer (NSCLC) Models

The efficacy of UNC2025 has also been evaluated in Non-Small Cell Lung Cancer (NSCLC) models. In cell lines such as H2228 and H1299, the compound was found to inhibit MERTK's downstream oncogenic signaling, including both basal and stimulated levels of phosphorylated AKT and ERK1/2 selleckchem.com. Across four different NSCLC cell lines, UNC2025 induced apoptotic cell death and decreased the ability of the cells to form colonies selleckchem.com. Significant inhibition of colony formation was specifically noted in the A549 NSCLC cell line nih.govselleckchem.com.

UNC2025 IC50 for Colony Formation in NSCLC Cell Lines

Cell LineDriver Mutation StatusIC50 (nmol/L)Reference
LC-2/adRTK Fusion37.4 researchgate.net
H226Driver Unknown57.3 researchgate.net
A549KRAS/NRAS Mutant60.5 researchgate.net
H2228RTK Fusion91.6 researchgate.net
H460KRAS/NRAS Mutant96.0 researchgate.net
H1299KRAS/NRAS Mutant157.6 researchgate.net

Melanoma and Rhabdoid Tumor Models

Preclinical studies have shown that UNC2025 can block Mer phosphorylation in melanoma cell lines and in BT-12 pediatric rhabdoid tumor cells nih.govacs.org. In melanoma cell lines, UNC2025 inhibits MERTK activation and its downstream signaling pathways researchgate.net. The compound was also found to reduce the colony formation of both BRAF mutant and BRAF wild-type melanoma cell lines researchgate.net.

Gastric Adenocarcinoma Models

In the context of gastric adenocarcinoma, research indicates that UNC2025 elicits a significant therapeutic response in in vitro models researchgate.net. Furthermore, the inhibition of MERTK by UNC2025 has been shown to sensitize gastric adenocarcinoma tumor cells to chemotherapy based on 5-Fluorouracil (5-FU) researchgate.net.

In Vivo Investigations in Xenograft and Genetically Engineered Mouse Models

The promising in vitro results for UNC2025 led to its evaluation in various in vivo cancer models, which are crucial for assessing a compound's therapeutic effect in a whole-organism setting.

In leukemia xenograft models, UNC2025 demonstrated significant therapeutic effects, causing a dose-dependent reduction in tumor burden nih.govnih.gov. Treatment with UNC2025 led to a consistent two-fold increase in median survival nih.govnih.gov. In a patient-derived AML xenograft model, the compound induced disease regression nih.govnih.gov. It also delayed disease progression in orthotopic xenograft models using 697 B-ALL and NOMO-1 AML cells researchgate.net. Furthermore, UNC2025 was shown to increase the sensitivity of leukemia to methotrexate (B535133) in vivo nih.gov.

For solid tumors, UNC2025 also showed efficacy. In mouse xenograft models bearing H2228 or A549 NSCLC tumors, oral administration of UNC2025 resulted in the inhibition of tumor growth selleckchem.comresearchgate.net. In a syngeneic orthotopic mouse model of glioblastoma, the combination of UNC2025 with radiotherapy led to a significant delay in tumor growth, with 19% of the subjects showing a complete response nih.gov. A significant therapeutic response was also observed in vivo in models of gastric adenocarcinoma researchgate.net.

Summary of UNC2025 In Vivo Efficacy Studies

Cancer ModelModel TypeKey FindingsReference
Leukemia (AML/ALL)Xenograft & Patient-Derived Xenograft (PDX)Dose-dependent decrease in tumor burden; two-fold increase in median survival; induced disease regression in PDX model. nih.govnih.gov
Non-Small Cell Lung Cancer (NSCLC)Xenograft (H2228, A549 cells)Inhibited tumor growth. selleckchem.comresearchgate.net
Glioblastoma Multiforme (GBM)Syngeneic Orthotopic AllograftSignificant growth delay and 19% complete response when combined with radiotherapy. nih.gov
Gastric AdenocarcinomaIn Vivo ModelExhibited a significant therapeutic response. researchgate.net

Orthotopic Acute Leukemia Xenograft Models

UNC2025 has demonstrated significant therapeutic effects in orthotopic xenograft models of acute leukemia, where human leukemia cells are injected directly into the circulation of immunodeficient mice, mimicking the systemic nature of the disease.

In a model of MERTK-dependent B-cell acute lymphoblastic leukemia (B-ALL) using the 697 cell line, UNC2025 treatment led to a dose-dependent delay in disease progression. Similarly, in an acute myeloid leukemia (AML) model using NOMO-1 cells, administration of UNC2025 resulted in a notable increase in median survival.

Furthermore, the efficacy of UNC2025 was evaluated in a more clinically relevant patient-derived xenograft (PDX) model of AML. In this model, primary MERTK-expressing AML blasts from a patient were injected into NSGS mice. Treatment with UNC2025 induced disease regression in the bone marrow, spleen, and peripheral blood. After just three days of treatment, a significant reduction in peripheral disease burden was observed in the mice treated with UNC2025.

Efficacy of UNC2025 in Orthotopic Acute Leukemia Xenograft Models

Leukemia ModelCell Line/Patient SampleKey FindingsReference
B-cell Acute Lymphoblastic Leukemia (B-ALL)697Dose-dependent delay in disease progression.
Acute Myeloid Leukemia (AML)NOMO-1Increased median survival from 15.5 to 37 days post-treatment.
Patient-Derived Acute Myeloid Leukemia (AML)Primary MERTK-expressing AML blastsInduced disease regression in bone marrow, spleen, and peripheral blood. Significant decrease in peripheral disease burden after 3 days of treatment.

Solid Tumor Xenograft Models

The preclinical efficacy of UNC2025 has also been assessed in several solid tumor xenograft models, where human tumor cells are implanted subcutaneously into immunodeficient mice.

In a patient-derived xenograft model of BRAF-mutant melanoma, treatment with UNC2025 alone was shown to inhibit tumor growth. Studies in non-small cell lung cancer (NSCLC) have also demonstrated the in vivo efficacy of UNC2025. In xenograft models using H2228 and A549 NSCLC cell lines, UNC2025 treatment resulted in the inhibition of tumor growth.

Additionally, research in gastric adenocarcinoma has indicated a significant therapeutic response to UNC2025 in a murine xenograft model.

Efficacy of UNC2025 in Solid Tumor Xenograft Models

Tumor ModelCell Line/Patient SampleKey FindingsReference
Melanoma (BRAF-mutant)Patient-Derived XenograftInhibition of tumor growth.
Non-Small Cell Lung Cancer (NSCLC)H2228Inhibition of tumor growth.
Non-Small Cell Lung Cancer (NSCLC)A549Inhibition of tumor growth.
Gastric AdenocarcinomaMurine Xenograft ModelShowed a significant therapeutic response.

Effects on Tumor Burden Reduction and Survival Prolongation

Across various preclinical models, UNC2025 has consistently demonstrated the ability to reduce tumor burden and, where reported, prolong survival.

In acute leukemia xenograft models, UNC2025 treatment resulted in dose-dependent decreases in tumor burden and a consistent two-fold increase in median survival, regardless of the initial disease burden. In a B-ALL model of minimal residual disease, UNC2025 increased the median survival from 27 days to 70 days. In a model of established B-ALL, the median survival was increased from 27.5 to 45 days. In a patient-derived AML xenograft model, UNC2025 treatment led to a significant decrease in peripheral disease burden and dramatically reduced the fraction of splenic blasts and spleen mass. This translated to a prolongation of median survival from 19.5 to 39 days post-treatment. In a FLT3-ITD mutant, MERTK-expressing AML PDX model, UNC2025 was even more effective, resulting in stable disease regression and prolonging median survival from 16 days to over 107 days post-treatment.

In solid tumor models, the primary reported effect is the reduction of tumor volume. In a BRAF-mutant patient-derived melanoma xenograft, UNC2025 treatment inhibited tumor growth. Similarly, in NSCLC xenograft models using H2228 and A549 cells, UNC2025 demonstrated inhibition of tumor growth. While these studies confirm a reduction in tumor burden, specific data on the prolongation of survival in these solid tumor models is not extensively detailed in the available literature.

Summary of UNC2025 Effects on Tumor Burden and Survival

Disease ModelTumor Burden ReductionSurvival ProlongationReference
B-ALL (minimal residual disease)Dose-dependent reduction.Median survival increased from 27 to 70 days.
B-ALL (existent disease)Significant reduction.Median survival increased from 27.5 to 45 days.
Patient-Derived AMLSignificant decrease in peripheral, splenic, and bone marrow blasts.Median survival increased from 19.5 to 39 days.
FLT3-ITD Mutant AML (PDX)Stable disease regression.Median survival increased from 16 to >107 days.
Melanoma (PDX)Inhibition of tumor growth.Not Reported
NSCLC (H2228 & A549)Inhibition of tumor growth.Not Reported

Pharmacology and Pharmacodynamics of Unc2025 Hydrochloride in Preclinical Settings

In Vivo Target Engagement and Kinase Inhibition

UNC2025 hydrochloride demonstrates potent and selective inhibition of its primary targets, MERTK and FLT3, both in enzymatic and cell-based assays. nih.gov In cell-free assays, this compound exhibits IC50 values of 0.74 nM and 0.8 nM for MER and FLT3, respectively. selleckchem.commedchemexpress.commedchemexpress.com The compound is highly selective, with a greater than 45-fold selectivity for MERTK over Axl, another member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. medchemexpress.comnih.gov

In cellular contexts, UNC2025 potently inhibits the phosphorylation of its target kinases. In 697 B-cell acute lymphoblastic leukemia (B-ALL) cells, it inhibits Mer phosphorylation with an IC50 of 2.7 nM. selleckchem.comnih.gov Similarly, in Molm-14 acute myeloid leukemia (AML) cells, which harbor an Flt3 internal tandem duplication (ITD), the compound decreases Flt3 phosphorylation with an IC50 of 14 nM. nih.govacs.org

Preclinical in vivo studies have confirmed effective target engagement. In mouse xenograft models of human leukemia, a single oral dose of 3 mg/kg UNC2025 was sufficient to reduce MERTK phosphorylation in bone marrow leukemia cells by over 90%. nih.govacs.org This potent, orally-administered inhibition of MERTK in bone marrow leukemic blasts has been observed to last for up to 24 hours. nih.gov

Inhibitory Activity of this compound Against Various Kinases
Kinase TargetAssay TypeIC50 (nM)
MerCell-free0.74
Flt3Cell-free0.8
AxlCell-free14
Tyro3Cell-free17
Mer (p-Mer)Cell-based (697 B-ALL)2.7
Flt3 (p-Flt3)Cell-based (Molm-14 AML)14

Correlation between Pharmacological Activity and Therapeutic Outcome

The inhibition of MERTK and FLT3 phosphorylation by UNC2025 directly correlates with its anti-leukemic effects in preclinical models. nih.govacs.org This inhibition of target kinases is predictive of subsequent biological consequences, such as the suppression of tumor cell growth and survival. nih.govacs.org For instance, treatment with UNC2025 led to significant inhibition of colony formation in soft agar (B569324) cultures of A549 non-small cell lung cancer (NSCLC) and Molm-14 AML cell lines, which are known to depend on MERTK and FLT3 signaling, respectively, for their oncogenic phenotypes. selleckchem.comnih.govacs.org

In various xenograft models of acute leukemia, UNC2025 demonstrated potent therapeutic activity. nih.gov Treatment resulted in dose-dependent reductions in tumor burden and consistently produced a two-fold increase in median survival. nih.gov Furthermore, in a patient-derived AML xenograft model, administration of UNC2025 induced disease regression, highlighting its potential clinical relevance. nih.gov Studies have also shown that UNC2025 can enhance the efficacy of standard chemotherapeutic agents, such as methotrexate (B535133), in vivo. nih.gov

A direct correlation has been observed between the concentration required to inhibit kinase phosphorylation and the concentration required for a biological effect. For the Flt3-ITD driver mutation, the IC50 for inhibiting Flt3 phosphorylation closely matches the EC50 for inhibiting colony formation. nih.govacs.org In the case of MERTK, the biological effect occurs at slightly higher concentrations than those needed for phospho-protein inhibition, a phenomenon described as a right-shift in the dose-response curve. nih.govacs.org

Therapeutic Outcomes of this compound in Preclinical Models
Model SystemEffectFinding
A549 NSCLC & Molm-14 AML cell linesAnti-proliferativeSignificant inhibition of colony formation in soft agar cultures. selleckchem.comnih.govacs.org
Acute Leukemia Xenograft ModelsAnti-tumorDose-dependent decreases in tumor burden. nih.gov
Acute Leukemia Xenograft ModelsSurvivalConsistent two-fold increases in median survival. nih.gov
Patient-Derived AML XenograftAnti-tumorInduced disease regression. nih.gov
697 ALL XenograftChemosensitizationIncreased sensitivity to methotrexate in vivo. nih.gov

Pharmacodynamic Biomarker Identification and Validation

The measurement of target kinase phosphorylation serves as a key pharmacodynamic biomarker for UNC2025 activity. The potent, dose-dependent decrease in MERTK phosphorylation following UNC2025 treatment has been validated in both in vitro and in vivo settings. nih.govnih.govacs.org In vivo studies successfully used the inhibition of MERTK phosphorylation in bone marrow leukemia cells as a direct measure of the drug's target engagement and biological activity. nih.govacs.org

In addition to direct target inhibition, the modulation of downstream signaling pathways provides further evidence of the pharmacodynamic effects of UNC2025. The inhibition of MERTK has been shown to correlate with the decreased phosphorylation of key downstream signaling components, including STAT6, AKT, and ERK1/2. medchemexpress.comnih.govresearchgate.net Consequently, the phosphorylation status of these proteins can be utilized as secondary pharmacodynamic biomarkers to confirm the downstream biological effects of UNC2025-mediated MERTK inhibition. nih.govresearchgate.net These biomarkers are crucial for establishing a clear link between drug exposure, target engagement, and the ultimate therapeutic response in preclinical studies.

Synergistic Therapeutic Strategies with Unc2025 Hydrochloride

Combination with Conventional Chemotherapeutic Agents

The combination of UNC2025 hydrochloride with standard cytotoxic drugs has been explored in several cancer types, revealing a cooperative effect that leads to improved therapeutic outcomes.

In preclinical models of acute lymphoblastic leukemia (ALL), UNC2025 has been shown to significantly increase the sensitivity of leukemia cells to methotrexate (B535133), a commonly used chemotherapeutic agent. nih.govaacrjournals.org Studies have demonstrated that the combination of UNC2025 and methotrexate leads to a more effective inhibition of leukemia progression and a significant increase in median survival compared to either agent used alone. nih.gov This synergistic effect is attributed to the ability of UNC2025 to inhibit MerTK-mediated pro-survival signaling, thereby lowering the threshold for methotrexate-induced apoptosis in leukemia cells. nih.govashpublications.org

Research using a 697 B-ALL xenograft model showed that while UNC2025 or methotrexate alone had therapeutic effects, the combined regimen was more effective at inhibiting leukemia progression. nih.gov This suggests that the addition of a MerTK-targeted therapy like UNC2025 to existing cytotoxic regimens could be a particularly effective strategy, potentially allowing for dose reduction of the chemotherapeutic agent and thereby decreasing its associated toxicities. nih.govaacrjournals.org

Leukemia ModelTreatmentKey FindingsReference
697 B-ALL XenograftUNC2025 + MethotrexateMore effective inhibition of leukemia progression and a significant increase in median survival compared to single-agent treatment. nih.gov
Acute Leukemia Cell LinesshRNA-mediated MERTK inhibition + MethotrexateIncreased sensitivity to methotrexate in vitro. nih.gov

While MerTK is recognized as a therapeutic target in glioblastoma (GBM), with its inhibition leading to reduced tumor cell migration and modulation of the tumor microenvironment, specific studies detailing the synergistic effects of this compound with the standard-of-care chemotherapeutic agents temozolomide (B1682018) and lomustine (B1675051) in glioblastoma models are not extensively available in the reviewed literature. nih.govnih.gov However, the known role of MerTK in promoting chemoresistance suggests a strong rationale for such combination studies. mdpi.com MerTK inhibition has been shown to enhance sensitivity to DNA-damaging agents in other cancer types, providing a basis for investigating its potential synergy with alkylating agents like temozolomide and lomustine in glioblastoma.

In gastric adenocarcinoma, high MerTK expression has been associated with a poorer prognosis and attenuated response to neoadjuvant chemotherapy. nih.govnih.gov Preclinical studies have demonstrated that inhibition of MerTK with UNC2025 can sensitize gastric cancer cells to 5-Fluorouracil (5-FU)-based chemotherapy. nih.govnih.gov The combination of UNC2025 and 5-FU resulted in a more robust antitumor effect in vivo compared to either treatment alone. nih.gov This was evidenced by a greater reduction in tumor growth and a significantly decreased Ki67 index, a marker of proliferation. nih.gov These findings suggest that targeting MerTK with UNC2025 could be a valuable strategy to overcome resistance to established chemotherapies in gastric adenocarcinoma. nih.govnih.gov

Gastric Adenocarcinoma ModelTreatmentKey FindingsReference
In vitro Gastric Cancer Cell Lines (SNU1, SNU5, MKN45)UNC2025 + 5-FluorouracilUNC2025 sensitized tumor cells to 5-FU-based chemotherapy. nih.govnih.gov
In vivo Murine Xenograft ModelUNC2025 + 5-FluorouracilMore robust antitumor effect compared to single-agent treatment, with a higher reduction in tumor growth and a significantly decreased Ki67 index. nih.gov

Combination with Other Targeted Therapies

The therapeutic potential of this compound extends to combinations with other targeted agents, aiming to counteract resistance mechanisms and enhance antitumor activity through multi-pathway inhibition. A related MerTK/FLT3 inhibitor, MRX-2843, has shown synergy with the third-generation EGFR inhibitor osimertinib (B560133) in non-small cell lung cancer (NSCLC) models, providing a rationale for similar combination strategies with UNC2025. mdpi.com

In a different context, UNC2025 has demonstrated a greater than additive anti-platelet effect when co-administered with ADP-P2Y1&12 pathway antagonists. nih.gov While focused on thrombosis, this highlights the potential for synergistic interactions with inhibitors of different signaling pathways. Furthermore, in meningioma models, the combination of UNC2025 with the histone deacetylase (HDAC) inhibitor Trichostatin A synergistically decreased spheroid viability. researchgate.net

Mechanisms Underlying Synergistic Antitumor Effects

The synergistic antitumor effects observed with this compound in combination therapies are rooted in its primary mechanism of action: the inhibition of MerTK and FLT3 signaling pathways. These pathways are crucial for the proliferation, survival, and chemoresistance of cancer cells. nih.govmdpi.comnih.gov

By inhibiting MerTK, UNC2025 disrupts several downstream pro-survival signaling cascades, including the PI3K/AKT and MAPK/ERK pathways. nih.govaacrjournals.orgmdpi.com These pathways are often constitutively active in cancer cells, promoting uncontrolled growth and resistance to apoptosis. The inhibition of these survival signals by UNC2025 lowers the threshold for cell death induced by cytotoxic agents like methotrexate and 5-FU.

Furthermore, MerTK signaling has been implicated in the DNA damage response. nih.govmdpi.com Its inhibition may compromise critical DNA damage-dependent checkpoints, preventing cancer cells from effectively repairing the DNA damage caused by chemotherapeutic agents and thereby enhancing their cytotoxic effects. nih.gov The dual inhibition of MerTK and FLT3 by UNC2025 is particularly relevant in cancers like acute myeloid leukemia (AML), where both kinases can be therapeutic targets. nih.govaacrjournals.orgresearchgate.net This multi-targeted approach can lead to a more profound and durable antitumor response, especially when combined with other therapeutic agents.

Advanced Research Methodologies and Derivative Compound Applications

Application of UNC2025 Hydrochloride as a Research Tool for Kinase Biology

This compound has emerged as a critical research tool for investigating the complex roles of specific protein kinases in cellular signaling pathways. Its value stems from its high potency and selectivity as a dual inhibitor of MER receptor tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3). nih.govselleckchem.comcaymanchem.com As a member of the TYRO3, AXL, MERTK (TAM) family of receptor tyrosine kinases, MERTK is involved in various physiological and pathological processes, including cancer cell survival and chemoresistance. nih.gov

The compound's utility in kinase biology research is underscored by its distinct inhibitory profile. In cell-free assays, UNC2025 demonstrates sub-nanomolar potency against MERTK and FLT3, with IC50 values of 0.74 nM and 0.8 nM, respectively. selleckchem.comcaymanchem.comabmole.commedchemexpress.com Crucially for its application as a specific research probe, it exhibits significant selectivity for MERTK over the other TAM family members, AXL and TYRO3. nih.govselleckchem.com In cell-based assays, this selectivity is even more pronounced, with UNC2025 being approximately 40- to 100-fold more selective for MERTK over AXL and TYRO3, respectively. nih.gov This allows researchers to dissect the specific functions of MERTK and FLT3 signaling pathways with minimal confounding effects from the inhibition of AXL or TYRO3.

Researchers utilize UNC2025 to probe the downstream effects of MERTK and FLT3 inhibition. Studies have shown that treatment with UNC2025 leads to a potent, dose-dependent decrease in the phosphorylation and activation of MERTK. medchemexpress.comresearchgate.net This inhibition, in turn, blocks downstream signaling components such as STAT6, AKT, and ERK1/2, providing a clear mechanistic link between the kinase and its signaling output. medchemexpress.commedchemexpress.com By inhibiting MERTK, UNC2025 has been used to investigate the kinase's role in malignancies like glioblastoma, where it reduces cell number and colony-forming potential. researchgate.net Its ability to inhibit both MERTK and FLT3 makes it a valuable tool for studying hematological cancers like acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), where both kinases can be oncogenic drivers. nih.govresearchgate.net

Inhibitory Profile of UNC2025
Target KinaseIC50 (nM, Cell-Free Assay)Reference
MER (MERTK)0.74 selleckchem.comcaymanchem.com
FLT30.8 selleckchem.comcaymanchem.com
AXL14 selleckchem.comcaymanchem.com
TYRO317 selleckchem.comcaymanchem.com
TRKA1.67 abmole.commedchemexpress.com
TRKC4.38 abmole.commedchemexpress.com
KIT8.18 abmole.commedchemexpress.com

Development of Photo-Activatable Photocaged UNC2025 Derivatives for Spatiotemporal Control

To overcome the limitations of systemic kinase inhibition in research models, scientists have developed photo-activatable derivatives of UNC2025. This approach, part of the emerging field of photopharmacology, utilizes light to control the activity of a drug with high spatiotemporal precision. researchgate.netscilit.com By chemically modifying UNC2025 with a photoremovable protecting group, or "photocage," the inhibitor is rendered biologically inactive. Its inhibitory function can then be precisely restored at a desired time and location by irradiation with light, typically UV light. researchgate.net

Researchers have successfully designed and synthesized the first photocaged TAM kinase inhibitors based on the UNC2025 structure. researchgate.netscilit.com These efforts involved introducing coumarin-type phototriggers at different positions on the UNC2025 molecule. The resulting prodrugs demonstrated good stability in biological buffers but underwent rapid photorelease of the caging group upon UV light irradiation in under 10 minutes. researchgate.net

The effectiveness of this strategy was demonstrated by a significant reduction or complete loss of kinase inhibition by the caged compounds. researchgate.net One of the most promising candidates was an N,O-dicaged derivative, which featured two photolabile protecting groups. This dual-caged compound was entirely inactive against TAM kinases in its protected state. However, upon UV irradiation, it fully recovered its potent inhibitory activity. researchgate.net This on-demand activation provides researchers with a powerful tool to study the acute effects of TAM kinase inhibition in specific cells or tissues within a complex biological system, avoiding the compensatory mechanisms that can arise from prolonged, systemic inhibition. researchgate.net

Activity of Photocaged UNC2025 Derivatives
DerivativeStateKinase Inhibition ActivityControlling Stimulus
N,O-dicaged UNC2025Inactive (Caged)Complete loss of kinase inhibitionNo UV light
N,O-dicaged UNC2025Active (Uncaged)Full inhibitory potency recoveredUV Light Irradiation (<10 min)

Investigations into this compound's Role in Brain Endothelial Cell Physiology

The specific and potent inhibitory action of this compound makes it an ideal tool for investigating the function of its target kinases in specialized cell types. Recent research has employed UNC2025 to elucidate the role of MERTK in the physiology of brain endothelial cells, which are the core component of the blood-brain barrier (BBB). windows.netnih.gov

In these studies, UNC2025 is used to selectively inhibit MERTK activity in cultured brain endothelial cells. For instance, researchers have pre-treated cells with specific concentrations of UNC2025 (e.g., 300 nM) for defined periods to observe the subsequent effects on cellular processes. windows.net By comparing the behavior of UNC2025-treated cells to untreated controls, scientists can directly attribute observed changes to the inhibition of MERTK signaling.

This methodological approach allows for the detailed examination of MERTK's contribution to maintaining BBB integrity, regulating substance transport, and other critical functions of brain endothelial cells. windows.netnih.gov The use of a highly selective small-molecule inhibitor like UNC2025 is crucial in this context, as it provides a more targeted intervention than genetic knockdown methods, which can sometimes induce compensatory expression of related kinases like AXL or TYRO3. These pharmacological investigations are vital for understanding the molecular mechanisms that govern brain endothelial cell physiology and for identifying potential pathways involved in neurological diseases where BBB function is compromised. nih.gov

Experimental Use of UNC2025 in Brain Endothelial Cell Research
ParameterMethodologyResearch Goal
MERTK InhibitionPre-treatment of brain endothelial cells with 300 nM UNC2025To investigate the role of MERTK signaling in cellular physiology
Target SpecificityComparison of UNC2025 effects with control compoundsTo isolate the specific functions of MERTK in brain endothelial cells

Future Directions and Broad Research Implications of Unc2025 Hydrochloride Studies

Elucidating Novel Therapeutic Targets and Resistance Mechanisms

A primary focus of future research is to use UNC2025 as a chemical probe to identify new therapeutic targets and to understand the mechanisms by which cancer cells develop resistance to MERTK/FLT3 inhibition. While UNC2025 has demonstrated significant therapeutic effects in preclinical leukemia models, the eventual development of progressive disease suggests that monotherapy may have limitations. nih.gov Understanding the mechanisms of resistance is therefore critical for the clinical progression of MERTK inhibitors. nih.gov

Possible resistance mechanisms could involve the activation of compensatory signaling pathways. nih.gov For instance, in other targeted therapies like those for ALK-rearranged non-small cell lung cancer, resistance can emerge through secondary mutations in the target kinase or the activation of bypass signaling pathways, such as the EGFR pathway. frontiersin.org Studies investigating UNC2025 can help determine if similar mechanisms apply to MERTK/FLT3 inhibition. Research into its analogue, MRX-2843, has shown it can retain activity against mutations that confer resistance to other FLT3 inhibitors like quizartinib, suggesting a potential strategy to overcome certain forms of resistance. nih.gov

Further studies are needed to explore downstream effectors of MERTK and FLT3 signaling. UNC2025 has been shown to inhibit the phosphorylation of downstream targets like STAT6, AKT, and ERK1/2. nih.govmedchemexpress.com Investigating how these pathways adapt to long-term inhibition could reveal novel nodes for therapeutic intervention and strategies to counteract resistance.

Expanding the Therapeutic Scope of MERTK/FLT3 Inhibition

The dual inhibition of MERTK and FLT3 by UNC2025 holds promise for a range of malignancies beyond acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). nih.govacs.org MERTK is ectopically expressed in a significant percentage of ALL and AML cases. nih.govnih.gov Activating mutations in FLT3 are common in AML, making dual inhibition a particularly relevant strategy for this disease. nih.govacs.org

Preclinical studies have validated MERTK as a therapeutic target in both B-ALL and T-ALL. mdpi.com Specifically, the early T-precursor (ETP-ALL) subset, known for chemoresistance, shows preferential expression of MERTK and BCL-2, suggesting a vulnerability to combined inhibition. mdpi.com The analogue MRX-2843 has shown potent anti-leukemia effects in T-ALL and ETP-ALL models. mdpi.com

The therapeutic potential may extend to solid tumors as well. MERTK has been identified as a potential target in glioblastoma and non-small cell lung cancer (NSCLC). nih.govresearchgate.net Furthermore, MERTK plays a role in modulating the innate immune response, and its inhibition has been shown to promote anti-tumor immunity. mdpi.comnus.edu.sg This opens up the possibility of combining MERTK inhibitors like UNC2025 with immunotherapy, such as PD-1 blockade, a strategy that has shown promise in recent studies. mdpi.com Another area of investigation is the anti-thrombotic potential of UNC2025, as it has been shown to decrease platelet activation. nih.gov

Cell LineCancer TypeTarget InhibitionEffect of UNC2025
697B-cell Acute Lymphoblastic Leukemia (B-ALL)MERTK (IC50: 2.7 nM)Inhibition of pro-survival signaling, induction of apoptosis. nih.govmedchemexpress.com
Molm-14Acute Myeloid Leukemia (AML)FLT3 (IC50: 14 nM)Decreased phosphorylation of FLT3, inhibition of colony formation. acs.orgselleckchem.com
Kasumi-1Acute Myeloid Leukemia (AML)MERTKDose-dependent decrease in MERTK phosphorylation. nih.gov
NOMO-1Acute Myeloid Leukemia (AML)MERTKInhibition of colony formation. researchgate.net
H2228, A549, Colo699, H1299Non-Small Cell Lung Cancer (NSCLC)MERTKInhibition of MERTK phosphorylation and downstream signaling. researchgate.netselleckchem.com

Advancements in Targeted Therapy Design and Delivery Modalities

The development of UNC2025 serves as an important case study in medicinal chemistry and drug design. It was derived from a potent tool compound, UNC1062, which had poor pharmacokinetic (PK) properties that prevented its in vivo assessment. acs.org Through sequential modifications, researchers successfully improved the drug metabolism and pharmacokinetics (DMPK) profile to create UNC2025, an orally bioavailable inhibitor with low clearance and a longer half-life. nih.govacs.org This iterative process of optimizing DMPK properties while maintaining high potency and selectivity against desired targets provides a valuable framework for the development of future kinase inhibitors. acs.org

The selectivity profile of UNC2025, which is over 45-fold more selective for MERTK than for AXL, is a key attribute. nih.govmedchemexpress.com This selectivity minimizes off-target effects, a common issue with earlier generations of broad-spectrum kinase inhibitors. mdpi.com The design principles learned from UNC2025 can inform the creation of even more selective inhibitors for the TAM (TYRO3, AXL, MERTK) family of kinases or other kinase targets. nus.edu.sg

Future advancements will also likely focus on novel drug delivery systems to enhance the therapeutic index of targeted agents like UNC2025. mdpi.com While UNC2025 has excellent oral bioavailability, targeted delivery methods such as antibody-drug conjugates, nanoparticles, or liposomal formulations could further increase drug concentration at the tumor site, thereby maximizing efficacy and minimizing potential systemic toxicities. mdpi.com These strategies, which often involve modifying the surface of a carrier with molecules that bind to receptors overexpressed on cancer cells, represent a promising frontier for improving cancer therapy. mdpi.com

Q & A

Q. What are the primary molecular targets of UNC2025 hydrochloride, and how selective is its inhibition?

UNC2025 is a potent, ATP-competitive dual inhibitor of Mer tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3), with IC50 values of 0.74 nM and 0.8 nM, respectively . It exhibits 45-fold selectivity for MERTK over Axl (IC50 = 122 nM) and minimal activity against Tyro3 (IC50 = 301 nM) . Researchers should validate target specificity using kinase profiling assays, as demonstrated in microcapillary electrophoresis studies across 305 kinases .

Q. What in vitro and in vivo models are appropriate for evaluating UNC2025’s efficacy in leukemia research?

In vitro, UNC2025 reduces phosphorylation of MERTK in B-ALL 697 cells (IC50 = 2.7 nM) and FLT3 in Molm-14 AML cells (IC50 = 14 nM) . Soft agar colony formation assays in A549 NSCLC and Molm-14 AML cells are effective for assessing oncogenic dependency . In vivo, murine xenograft models of leukemia show that a single oral dose (3 mg/kg) reduces MERTK phosphorylation in bone marrow by >90%, making this a robust preclinical model .

Q. How should researchers optimize dosing and pharmacokinetic (PK) parameters for UNC2025 in animal studies?

UNC2025 has favorable PK properties, including low clearance (e.g., 0.3 L/h/kg in mice), long half-life (~7 hours), and high oral bioavailability (>80%) . Dose-response studies in xenografts recommend starting at 3–10 mg/kg orally, with efficacy monitored via phospho-MERTK/FLT3 suppression and tumor burden reduction .

Advanced Research Questions

Q. How does UNC2025 induce polyploidy and senescence in glioblastoma (GBM) cells, and what experimental methods confirm these phenotypes?

In GBM cell lines (A172, SF188, U251), UNC2025 (50–400 nM) increases ≥8N DNA content, reduces G0/G1 phase cells, and elevates G2/M populations, indicating polyploidy . Senescence is confirmed via β-galactosidase staining, increased nuclear diameter, and secretion of IL-6/IL-8 . Flow cytometry with Propidium Iodide/7-AAD and immunoblotting for p21/p16 are critical for quantifying cell cycle arrest and senescence markers .

Q. What contradictions exist in reported IC50 values for UNC2025 across studies, and how should researchers address them?

Discrepancies in IC50 values for MERTK (0.74 nM vs. 0.8 nM) and FLT3 (0.8 nM vs. 0.74 nM) arise from assay variations (e.g., kinase profiling vs. cellular phosphorylation assays) . To resolve this, replicate experiments using standardized protocols, such as the ATP ActivX probe for cellular MERTK activity (IC50 = 0.05 nM) , and compare results across independent labs.

Q. What experimental designs are recommended for studying UNC2025’s additive effects with chemotherapy agents like temozolomide (TMZ)?

In A172 and U251 GBM cells, combine UNC2025 (50–200 nM) with TMZ or lomustine (CCNU) for 9 days, using Bliss additivity models to quantify synergy . Colony formation assays with crystal violet staining and flow cytometry for PARP cleavage (apoptosis) and survivin downregulation are essential . Note that additive, not synergistic, interactions are observed, requiring larger sample sizes to detect significance .

Q. How can researchers reconcile divergent results in UNC2025’s impact on proliferation across cell lines?

UNC2025 reduces proliferation in Molm-14 AML and A549 NSCLC cells but shows variable effects in GBM lines (e.g., U251 vs. A172) . This may reflect differential dependency on MERTK/FLT3 signaling or genetic backgrounds (e.g., CDKN2A mutations in A172) . Include isogenic cell lines with CRISPR-edited MERTK/FLT3 to isolate pathway-specific effects .

Methodological Guidance

  • Cell Cycle Analysis : Use Propidium Iodide staining and flow cytometry to quantify DNA content. Exclude polyploid (>4N) cells when calculating phase distributions .
  • Senescence Assays : Combine β-galactosidase staining with size/scatter analysis (forward/side scatter) and cytokine profiling (e.g., IL-6 ELISA) .
  • Combination Therapy : Apply the Bliss model to distinguish additive vs. synergistic effects, and validate with dose-matrix experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.